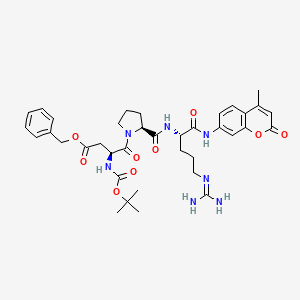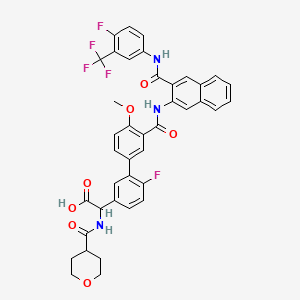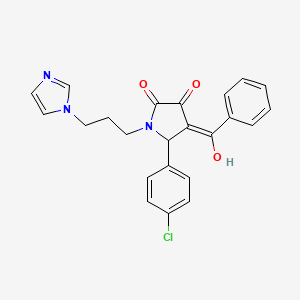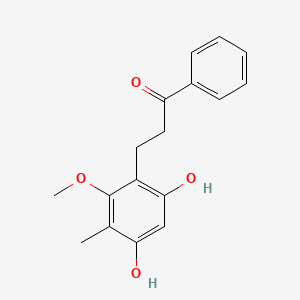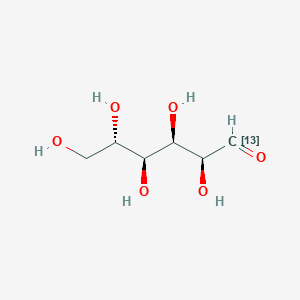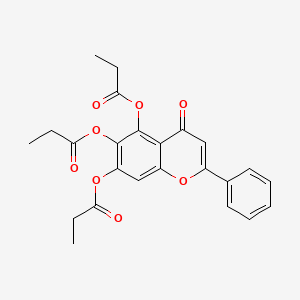
Denv-IN-7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Denv-IN-7 is a compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating dengue virus infections. Dengue virus, a member of the Flaviviridae family, is responsible for causing dengue fever, a mosquito-borne illness that affects millions of people worldwide. The compound this compound has shown promise in inhibiting the replication of the dengue virus, making it a potential candidate for therapeutic development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Denv-IN-7 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, often using reagents like halogens and alkylating agents.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and consistency in large-scale production.
化学反应分析
Types of Reactions
Denv-IN-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions, often using reagents like sodium borohydride, can convert this compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where functional groups on this compound are replaced with other groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Alkyl halides, nucleophiles, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications.
科学研究应用
Denv-IN-7 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties, particularly against dengue virus, and its effects on cellular pathways.
Medicine: Potential therapeutic agent for treating dengue fever and other viral infections.
Industry: Could be used in the development of antiviral coatings and materials.
作用机制
Denv-IN-7 exerts its antiviral effects by targeting specific proteins and pathways involved in the replication of the dengue virus. The compound binds to the non-structural protein 4B (NS4B) of the virus, inhibiting its interaction with other viral proteins necessary for replication . This disruption prevents the formation of replication organelles, effectively halting the viral life cycle .
相似化合物的比较
Similar Compounds
JNJ-A07: Another inhibitor targeting NS4B, showing high activity against various dengue virus serotypes.
NITD-688: Similar mechanism of action, targeting the interaction between NS4B and other viral proteins.
Dasabuvir: An RNA-dependent RNA polymerase inhibitor, repurposed for dengue virus.
Uniqueness of Denv-IN-7
This compound is unique in its specific binding affinity to NS4B and its ability to disrupt the formation of replication organelles without affecting viral poly-protein cleavage . This targeted mechanism offers a promising approach for developing effective antiviral therapies with minimal off-target effects.
属性
分子式 |
C24H22O8 |
|---|---|
分子量 |
438.4 g/mol |
IUPAC 名称 |
[4-oxo-2-phenyl-5,6-di(propanoyloxy)chromen-7-yl] propanoate |
InChI |
InChI=1S/C24H22O8/c1-4-19(26)30-18-13-17-22(15(25)12-16(29-17)14-10-8-7-9-11-14)24(32-21(28)6-3)23(18)31-20(27)5-2/h7-13H,4-6H2,1-3H3 |
InChI 键 |
WZNMXJDYXLNYEO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)OC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC(=O)CC)OC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


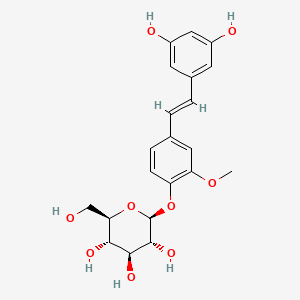
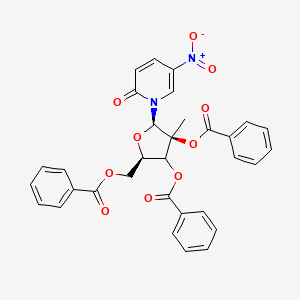

![[(3aR,4R,6Z,9R,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B15139831.png)
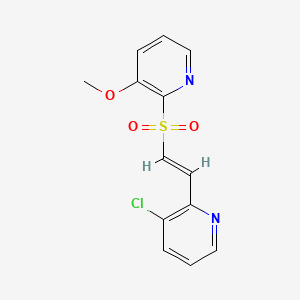
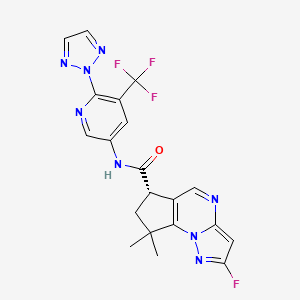
![4-amino-1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B15139842.png)
